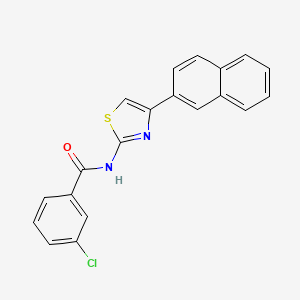
3-chloro-N-(4-(naphthalen-2-yl)thiazol-2-yl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “3-chloro-N-(4-(naphthalen-2-yl)thiazol-2-yl)benzamide” is likely a synthetic organic compound. It contains a benzamide group, a thiazole ring, and a naphthalene ring, which are common structures in many pharmaceuticals and biologically active compounds .
Synthesis Analysis
While the exact synthesis process for this compound isn’t available, similar compounds are often synthesized through coupling reactions . For instance, 2-amino benzothiazoles can be coupled with N-phenyl anthranilic acid to yield substituted N-(Benzo[d]thiazol-2-yl)-2-(phenylamino) benzamides .Molecular Structure Analysis
The compound likely has a complex structure due to the presence of multiple aromatic rings and a variety of functional groups. The exact structure would need to be determined through techniques such as NMR spectroscopy .Chemical Reactions Analysis
The compound likely undergoes typical organic reactions. For example, the benzamide group might undergo hydrolysis under acidic or basic conditions to yield an amine and a carboxylic acid. The thiazole ring might participate in electrophilic aromatic substitution reactions .Applications De Recherche Scientifique
Anticancer Evaluation
The synthesis and characterization of related compounds have shown potential in anticancer applications. For instance, derivatives of naphthalene linked with benzimidazole and oxadiazole have been evaluated for their anticancer efficacy. These compounds were synthesized through various steps starting from o-phenylenediamine and naphthalene-acetic acid derivatives. The in vitro anticancer evaluation carried out on various cell lines indicated significant activity against breast cancer cells, showcasing the potential of naphthalene derivatives in cancer treatment (Salahuddin et al., 2014).
Antimicrobial and Anti-Proliferative Activities
A series of thiazolyl pyrazoline derivatives linked to a benzo[1,3]dioxole moiety were synthesized and evaluated for their antimicrobial and antiproliferative activities. The findings revealed that some synthesized compounds displayed interesting biological properties, with specific derivatives showing promising anti-proliferative agents against HCT-116 cancer cells due to notable inhibitory effects (E. Mansour et al., 2020).
Green Synthesis and Biological Activity
The green synthesis of novel azo-linked 2-phenyl benzimidazoles using ionic liquids demonstrates an environmentally friendly approach to synthesizing benzimidazole nuclei and its derivatives. This method supports structural diversity and various substitutions, providing a new pathway for synthesizing compounds with potential biological activities (M. Nikpassand & Dornaz Pirdelzendeh, 2016).
Synthesis and Characterization for Photophysical Properties
The study on ESIPT inspired fluorescent 2-(4-benzo[d]oxazol-2-yl)naphtho[1,2-d]oxazol-2-yl)phenol highlights the photophysical behavior of synthesized compounds. This research emphasizes the fluorescence sensitivity to micro-environments, showcasing the potential for applications in material science and sensor development. The experimental and computational analyses reveal the compound's dual emission in non-polar solvents, attributed to Excited State Intramolecular Proton Transfer (ESIPT), indicating its applicability in developing fluorescence-based sensors (K. Phatangare et al., 2013).
Mécanisme D'action
Propriétés
IUPAC Name |
3-chloro-N-(4-naphthalen-2-yl-1,3-thiazol-2-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H13ClN2OS/c21-17-7-3-6-16(11-17)19(24)23-20-22-18(12-25-20)15-9-8-13-4-1-2-5-14(13)10-15/h1-12H,(H,22,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HNEOVSVWMJBGDS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C=C(C=CC2=C1)C3=CSC(=N3)NC(=O)C4=CC(=CC=C4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H13ClN2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-chloro-N-(4-(naphthalen-2-yl)thiazol-2-yl)benzamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

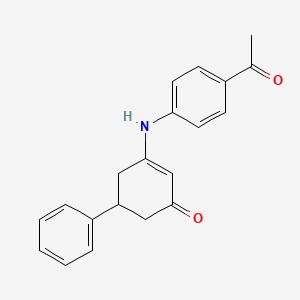
![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-(4-methyl-5-oxo-3-(pyridin-2-yl)-4,5-dihydro-1H-1,2,4-triazol-1-yl)acetamide](/img/structure/B2654797.png)

![2-[(4-chlorobenzyl)sulfanyl]-8,9,13b,14-tetrahydro-6H-[1,2,4]triazolo[5'',1'':2',3']pyrimido[4',5':4,5]pyrido[2,1-a]isoquinolin-6-one](/img/structure/B2654801.png)
![N-[(Z)-[3-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]chromen-2-ylidene]amino]-4-methylbenzenesulfonamide](/img/structure/B2654804.png)
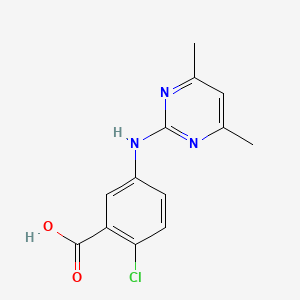
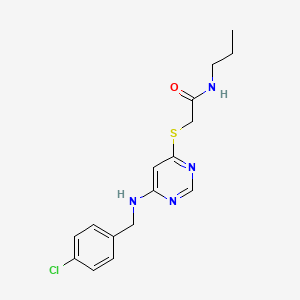
![4-chloro-N-[2-(1H-indol-3-yl)ethyl]butanamide](/img/structure/B2654807.png)
![2-(2-(Dimethylamino)ethyl)-6,7-dimethyl-1-(3-nitrophenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2654808.png)

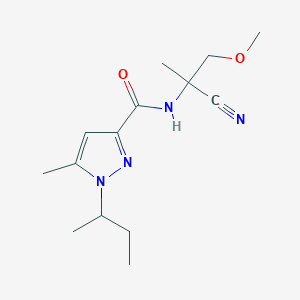
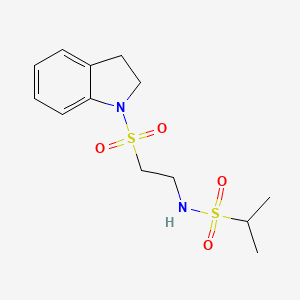
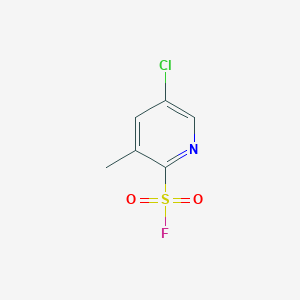
![2-(4-acetylpiperazin-1-yl)-N-(5,5-dioxido-2-phenyl-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-oxoacetamide](/img/structure/B2654817.png)